molecular formula C11H13Br B2680550 (E)-beta-Bromo-2,4,6-trimethylstyrene CAS No. 849728-09-2

(E)-beta-Bromo-2,4,6-trimethylstyrene

Cat. No.: B2680550
CAS No.: 849728-09-2
M. Wt: 225.129
InChI Key: BNGCWWZAJNJNJY-SNAWJCMRSA-N
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Description

(E)-beta-Bromo-2,4,6-trimethylstyrene (CAS 849728-09-2) is a brominated aromatic compound characterized by a reactive vinyl bromide moiety attached to a symmetrically substituted, sterically hindered 1,3,5-trimethylbenzene (mesitylene) core . This well-defined molecular architecture makes it a valuable and versatile building block in organic synthesis, particularly serving as an electrophilic partner in metal-catalyzed cross-coupling reactions such as Suzuki and Heck couplings . The reactivity of the bromoethenyl group, combined with the steric stability imparted by the 1,3,5-trimethyl substitution pattern, allows researchers to construct complex molecular frameworks found in pharmaceuticals, agrochemicals, and advanced materials science . The compound is offered with high purity and is stable under standard conditions, ensuring consistent and reliable performance in synthetic applications. This compound is for research use only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(E)-2-bromoethenyl]-1,3,5-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c1-8-6-9(2)11(4-5-12)10(3)7-8/h4-7H,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGCWWZAJNJNJY-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=CBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=C/Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849728-09-2
Record name 2-[(E)-2-bromoethenyl]-1,3,5-trimethylbenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-beta-Bromo-2,4,6-trimethylstyrene typically involves the bromination of 2,4,6-trimethylstyrene. This can be achieved through the addition of bromine (Br2) to the double bond of 2,4,6-trimethylstyrene under controlled conditions to ensure the formation of the (E)-isomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing bromine or other brominating agents in the presence of catalysts to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: (E)-beta-Bromo-2,4,6-trimethylstyrene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

    Addition Reactions: The double bond in the styrene moiety can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to yield alkanes.

Common Reagents and Conditions:

    Substitution: Nucleophiles like NaOH or NH3 in polar solvents.

    Addition: Electrophiles like HBr or nucleophiles like Grignard reagents.

    Oxidation: Oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid).

    Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride).

Major Products:

    Substitution: Formation of hydroxyl or amino derivatives.

    Addition: Formation of dibromo derivatives or other addition products.

    Oxidation: Formation of epoxides.

    Reduction: Formation of alkanes.

Scientific Research Applications

(E)-beta-Bromo-2,4,6-trimethylstyrene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-beta-Bromo-2,4,6-trimethylstyrene involves its interaction with various molecular targets. The bromine atom and the styrene moiety can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and biological activity. The pathways involved may include the formation of reactive intermediates that interact with cellular components, leading to specific biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Halogenated Styrenes
Compound Substituents Molecular Formula Key Structural Notes
(E)-beta-Bromo-2,4,6-trimethylstyrene β-Br, 2,4,6-trimethyl C₁₁H₁₃Br High steric hindrance; strong inductive effect from Br
3-Bromo-beta,beta-difluorostyrene β,β-F₂, 3-Br C₈H₅BrF₂ Fluorine’s electron-withdrawing effect dominates
Pestalafuranone F (3) Oxymethine → methylene (alkylated) C₁₁H₁₄O₂ Loss of oxygen leads to reduced polarity
Prodelphinidins (e.g., 8a/9a) Polyhydroxy flavan-3-ol derivatives C₃₀H₂₆O₁₂ Oxygen-rich aromatic systems with complex H-bonding

Key Observations :

  • This compound exhibits greater steric hindrance compared to 3-Bromo-beta,beta-difluorostyrene , where fluorine’s smaller atomic radius reduces steric effects. However, fluorine’s electronegativity induces stronger electron withdrawal than bromine .
  • The alkylation of oxymethine to methylene in Pestalafuranone F reduces polarity, contrasting with the bromine-induced polarization in the target compound .

Spectroscopic Comparisons

Table 2: NMR Chemical Shifts (δ, ppm)
Compound ¹H-NMR (Key Protons) ¹³C-NMR (Key Carbons)
This compound H-β (δ ~5.8–6.2), CH₃ (δ ~2.2–2.4) C-Br (δ ~120–125), C-CH₃ (δ ~20–25)
Pestalafuranone F (3) H-11 (δ 2.28), CH₃ (δ 1.2–1.5) C-11 (δ 26.6), O-bearing C (δ 68.0 → absent)
Prodelphinidins (8a/9a) Aromatic H (δ 6.8–7.2), OH (δ 5.0–5.5) Aromatic C (δ 100–160), C-O (δ 60–80)

Key Observations :

  • The β-bromine in This compound deshields adjacent protons (H-β), causing upfield shifts compared to fluorine-substituted analogs .
  • In Pestalafuranone F, the loss of oxygen (oxymethine → methylene) shifts H-11 downfield by Δ −2.25 ppm and C-11 upfield by Δ −41.4 ppm, highlighting oxygen’s role in electron delocalization .

Reactivity and Stability

  • Electrophilic Substitution : The trimethyl groups in This compound hinder electrophilic attack on the aromatic ring, whereas prodelphinidins undergo rapid oxidation due to their polyhydroxy structure .
  • Thermal Stability: Bromine’s inductive effect stabilizes the vinyl group against thermal degradation, contrasting with oxygenated analogs like Pestalafuranone F, which decompose at lower temperatures due to labile oxygen bonds .

Q & A

Q. What are the optimal synthetic routes for (E)-beta-Bromo-2,4,6-trimethylstyrene, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis typically involves halogenation of 2,4,6-trimethylstyrene using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. To achieve stereochemical purity (E-configuration), reaction parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and catalysts (e.g., radical initiators like AIBN) must be optimized. Post-synthesis, nuclear magnetic resonance (NMR) analysis (e.g., coupling constants in 1^1H-NMR) and X-ray crystallography are critical for confirming stereochemistry .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

  • 1^1H/13^{13}C-NMR : To identify aromatic proton environments and bromine-induced deshielding effects.
  • High-resolution mass spectrometry (HRMS) : For precise molecular weight confirmation.
  • HPLC with chiral columns : To assess stereochemical purity.
  • UV-Vis spectroscopy : To study conjugation effects from the bromine substituent.
    Cross-validation with computational methods (e.g., DFT calculations) enhances structural assignments .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki or Heck reactions)?

Methodological Answer: The bromine atom acts as a directing group, facilitating regioselective coupling. Experimental design should include:

  • Catalyst screening : Palladium complexes (e.g., Pd(PPh3_3)4_4) vs. nickel catalysts for varying electronic environments.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates.
  • Kinetic studies : Monitor intermediate formation via in-situ IR or NMR to identify rate-limiting steps. Contradictions in yield data (e.g., steric hindrance from trimethyl groups) require comparative analysis with non-methylated analogs .

Q. How can researchers resolve contradictions in reported reaction kinetics or stereochemical outcomes for this compound?

Methodological Answer: Contradictions often arise from differences in experimental conditions (e.g., trace moisture, oxygen sensitivity). To address this:

  • Reproducibility protocols : Standardize inert atmosphere techniques (glovebox, Schlenk line).
  • Advanced analytics : Use 2D NMR (e.g., NOESY) to distinguish steric vs. electronic effects.
  • Meta-analysis : Compare datasets across studies, identifying outliers through statistical tools like Grubbs’ test. Contradictory results should be contextualized within reaction mechanism frameworks (e.g., radical vs. ionic pathways) .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict bromine lability.
  • Molecular Dynamics (MD) simulations : Model steric interactions between trimethyl groups and incoming nucleophiles.
  • Transition state analysis : Identify energy barriers for stereochemical inversion. Validate models with experimental kinetic data .

Q. How can this compound be applied in designing novel polymer precursors or bioactive molecules?

Methodological Answer:

  • Polymer chemistry : Use as a monomer in controlled radical polymerization (ATRP or RAFT) to incorporate bromine as a reactive handle for post-polymerization modifications.
  • Drug discovery : Screen for bioactivity via structure-activity relationship (SAR) studies, focusing on bromine’s electronegativity and steric bulk. In vitro assays (e.g., enzyme inhibition) paired with molecular docking can prioritize targets .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry85–87°C
1^1H-NMR (CDCl3_3)400 MHz spectrometerδ 2.35 (s, 6H, CH3_3), 6.85 (s, 1H, vinyl)
HPLC Retention TimeChiralcel OD-H column12.3 min (E-isomer)

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